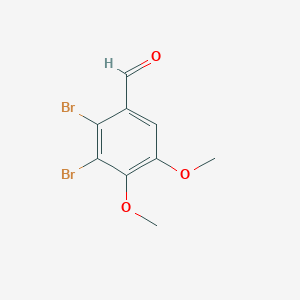

2,3-Dibromo-4,5-dimethoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dibromo-4,5-dimethoxybenzaldehyde is a compound with the molecular formula C9H8Br2O3 . It is related to 4-Bromo-2,5-dimethoxybenzaldehyde, which is a nucleophilic compound used in the synthesis of chalcones, aromatic compounds with anticancer properties .

Synthesis Analysis

The synthesis of similar compounds involves the addition of bromine to a solution of the parent compound. For example, a solution of bromine was added to a stirred solution of 3,4-dimethoxybenzaldehyde in dry chloroform under argon at room temperature .Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-4,5-dimethoxybenzaldehyde consists of a benzene ring substituted with two bromine atoms and two methoxy groups, along with an aldehyde group .Scientific Research Applications

α-Glucosidase Inhibitor for Type 2 Diabetes Treatment

Bis (2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), derived from the marine algae, is a potential α-glucosidase inhibitor for type 2 diabetes treatment . α-Glucosidase is involved in carbohydrate synthesis and breakdown, playing a crucial role in diabetes, viral infection, and cancer . BDDE binds with α-glucosidase and induces minor conformational changes of the enzyme . The interaction between BDDE and α-glucosidase is driven by both hydrophobic forces and hydrogen bonds . This study provides useful information for the understanding of the BDDE-α-glucosidase interaction and for the development of novel α-glucosidase inhibitors .

Antifungal Agent, Especially Against Botrytis Cinerea

BDDE displays broad-spectrum antifungal activities, especially on Botrytis cinerea . It inhibits the growth of B. cinerea cultured on a solid medium of potato dextrose agar (PDA) as well as on the potato dextrose broth (PDB) medium . Moreover, BDDE decreases the incidence of fruit decay and severity of strawberries infected with B. cinerea . The inhibition mechanisms are related to the disruption of the cell membrane integrity in B. cinerea spores and newly formed germ tubes . This study also suggests that BDDE possibly interacts with DNA via intercalation and minor groove binding .

Mechanism of Action

Target of Action

The primary target of 2,3-Dibromo-4,5-dimethoxybenzaldehyde is α-glucosidase , an enzyme involved in carbohydrate synthesis and breakdown . This enzyme plays a crucial role in diabetes, viral infection, and cancer .

Mode of Action

2,3-Dibromo-4,5-dimethoxybenzaldehyde interacts with α-glucosidase, inducing minor conformational changes in the enzyme . The interaction between the compound and α-glucosidase is driven by both hydrophobic forces and hydrogen bonds . The compound molecule is completely buried in the α-glucosidase binding pocket, with part of the molecule reaching the catalytic center and overlapping with the position of glucose .

Biochemical Pathways

The interaction of 2,3-Dibromo-4,5-dimethoxybenzaldehyde with α-glucosidase affects the carbohydrate synthesis and breakdown pathways . By inhibiting α-glucosidase, the compound delays the hydrolysis of carbohydrates, which can help alleviate postprandial hyperglycemia .

Result of Action

The inhibition of α-glucosidase by 2,3-Dibromo-4,5-dimethoxybenzaldehyde results in delayed carbohydrate hydrolysis and alleviated postprandial hyperglycemia . This makes the compound a potential α-glucosidase inhibitor for type 2 diabetes treatment .

Action Environment

The action of 2,3-Dibromo-4,5-dimethoxybenzaldehyde may be influenced by various environmental factors. For instance, the hydrophobicity of the environment can affect the formation of the active center in the enzyme molecules

Safety and Hazards

properties

IUPAC Name |

2,3-dibromo-4,5-dimethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWPZHKAEDDEGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Br)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2405178.png)

![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2405189.png)